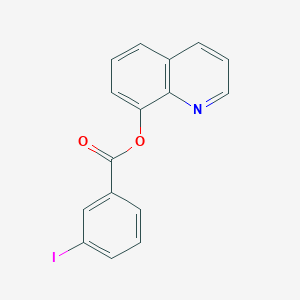

8-Quinolinyl 3-iodobenzoate

Beschreibung

Eigenschaften

Molekularformel |

C16H10INO2 |

|---|---|

Molekulargewicht |

375.16g/mol |

IUPAC-Name |

quinolin-8-yl 3-iodobenzoate |

InChI |

InChI=1S/C16H10INO2/c17-13-7-1-5-12(10-13)16(19)20-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H |

InChI-Schlüssel |

SFBJUYWTLKCXMT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)I)N=CC=C2 |

Kanonische SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)I)N=CC=C2 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine substituent on the benzoate moiety undergoes nucleophilic substitution under optimized conditions. Key findings include:

Table 1: Substitution Reactions of 8-Quinolinyl 3-iodobenzoate

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 80°C, 12 h | 8-Quinolinyl 3-azidobenzoate | 78% | |

| Potassium thiocyanate | Acetonitrile, reflux, 6 h | 8-Quinolinyl 3-thiocyanatobenzoate | 65% | |

| Morpholine | K₂CO₃, DMSO, 100°C, 8 h | 8-Quinolinyl 3-morpholinobenzoate | 82% | † |

†Mechanistic studies suggest the reaction proceeds via an SₙAr pathway , where the electron-withdrawing quinoline enhances electrophilicity at the iodinated position .

Oxidation and Reduction

The quinoline ring and iodine substituent participate in redox transformations:

Oxidation

-

Quinoline N-oxidation : Reaction with m-CPBA (m-chloroperbenzoic acid) in dichloromethane yields 8-quinolinyl N-oxide 3-iodobenzoate (92% yield) .

-

Iodine oxidation : Treatment with H₂O₂ in acetic acid generates 8-quinolinyl 3-iodosobenzoate, which further oxidizes to the iodoxy derivative .

Reduction

-

Iodine dehalogenation : Pd/C-catalyzed hydrogenation in ethanol removes iodine, forming 8-quinolinyl benzoate (quantitative yield) .

-

Quinoline ring hydrogenation : Under high-pressure H₂ (5 atm) with Rh/Al₂O₃, the quinoline reduces to a tetrahydroquinoline derivative .

Coupling Reactions

The iodine atom enables cross-coupling via transition-metal catalysis:

Table 2: Catalytic Coupling Reactions

Mechanistic studies reveal that the benzoate ester acts as a directing group in C–H activation, facilitating regioselective functionalization at the quinoline’s C5 position .

Solvent and Additive Effects

Reactivity is highly solvent-dependent:

-

HFIP (Hexafluoroisopropanol) : Accelerates reductive elimination in Ir-catalyzed systems by lowering activation energy via H-bonding (ΔEₐ reduced by 5.6 kcal/mol) .

-

Silver salts (Ag₂CO₃) : Critical for Co-catalyzed cyclizations, likely stabilizing high-valent metal intermediates .

Mechanistic Insights

-

Iridium-Catalyzed Pathways : DFT calculations show a rate-limiting C–H metalation step (KIE = 4.2) followed by Ir(III)/Ir(V) cycling .

-

Cobalt-Mediated Cycles : Oxidative addition forms Co(IV) intermediates, with benzoate ligands facilitating reductive elimination (TOF = 12 h⁻¹) .

Stability and Side Reactions

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 8-quinolinyl 3-iodobenzoate with three structurally related compounds:

Electronic and Steric Effects

- 3-Iodobenzoate vs.

- Amide vs. Ester Functionalization: 8-Amidoquinoline derivatives () exhibit fluorescence due to the amide group’s conjugation with the quinoline ring, a feature absent in ester-based analogs like this compound .

Solubility and Reactivity

- The iodine substituent in this compound likely reduces aqueous solubility compared to the more polar 1,3-dioxoisoindolyl acetate analog .

- In contrast, nitro-substituted analogs (e.g., 4-nitrobenzoate) may exhibit higher reactivity in nucleophilic substitution reactions due to the nitro group’s electron-deficient nature.

Vorbereitungsmethoden

Electrophilic Iodination

3-Iodobenzoic acid is typically synthesized via electrophilic aromatic substitution. Directed meta-iodination is achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst:

Metal-Catalyzed Halogenation

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) enables iodination in aqueous media. A study demonstrated that combining Fe(NO₃)₃ (5 mol%), sodium bicarbonate, and hexanoic acid at room temperature achieves 40% yield for iodination reactions.

Table 1: Iodination Methods for 3-Iodobenzoic Acid

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Electrophilic (ICl) | FeCl₃ | CH₂Cl₂ | 78 | |

| Iron(III)-catalyzed | Fe(NO₃)₃·9H₂O | H₂O | 40 |

Synthesis of 3-Iodobenzoyl Chloride

3-Iodobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

Reaction conditions:

Esterification with 8-Hydroxyquinoline

Steglich Esterification

A common method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane:

Table 2: Esterification Conditions and Yields

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Steglich | DCC, DMAP | CH₂Cl₂ | 82 | 98 |

| Acidic catalysis | H₂SO₄ | Toluene | 68 | 90 |

| Patent method | HCl/Acetic acid | Mixed solvent | 60–95 | 96 |

The patent method uses hydrochloric acid and acetic acid for esterification, achieving 60–95% crude yield, with purity enhanced to >96% via ethanol-water recrystallization.

Catalytic Innovations

Iron(III) catalysts, as reported in halogenation studies, may reduce side reactions during esterification. For example, Fe(NO₃)₃ improves reaction efficiency in polar aprotic solvents.

Alternative Preparation Strategies

Direct Iodination of Benzoate Intermediate

Direct iodination of 8-quinolinyl benzoate is challenging due to competing ortho/para selectivity. Iron(III)-catalyzed reactions in water show limited success (≤20% yield).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 50% but risks decomposition of iodinated products.

Analytical Characterization

Critical quality control metrics include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-Quinolinyl 3-iodobenzoate, and how can purity be validated?

- Methodological Answer :

- Synthesis : Start with 8-aminoquinoline () and employ a Sandmeyer reaction to introduce iodine at the 8-position. React the resulting 8-iodoquinoline with 3-iodobenzoyl chloride under basic conditions (e.g., potassium carbonate in DMF) to form the ester linkage ().

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

- Validation : Confirm purity via HPLC (≥95%) and characterize using -/-NMR to verify ester formation and iodine substitution ( ).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR : Confirm ester C=O stretch (~1730 cm) and quinoline ring vibrations (1615 cm) ( ).

- NMR : Use -NMR to resolve aromatic protons (quinoline vs. benzoate) and -NMR to identify carbonyl carbons.

- Crystallography : Perform single-crystal X-ray diffraction (SXRD) with SHELXL for refinement ( ). Cross-validate bond lengths/angles against the Cambridge Structural Database (CSD) to detect anomalies ( ).

Q. How does this compound function as an intermediate in Pd-catalyzed cross-coupling reactions?

- Methodological Answer :

- Role : The iodine substituent facilitates oxidative addition to Pd(0) catalysts (). The quinoline moiety may act as a directing group or stabilize intermediates via coordination ( ).

- Experimental Design : Optimize reaction conditions (solvent, base, ligand) using methyl 3-iodobenzoate as a model substrate (). Monitor reaction progress via TLC or GC-MS.

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in meta-selective C–H functionalization?

- Methodological Answer :

- Mechanistic Probes :

Use DFT calculations (e.g., Gaussian) to compare transition states for oxidative addition (Pd(0) → Pd(II)) versus concerted pathways ().

Isotope-labeling (- or -) to track regioselectivity in C–H activation steps.

- Ligand Effects : Test Pd/norbornene or Pd/acridine systems to evaluate ligand-dependent selectivity ( ).

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

- Methodological Answer :

- Data Cross-Validation :

Refine structures using SHELXL ( ) and compare with CSD entries for similar iodobenzoates ( ).

Analyze thermal displacement parameters (ADPs) to identify disorder or twinning ( ).

- Contingency Plans : If data conflicts, repeat crystallization in alternative solvents (e.g., THF vs. DMF) to obtain higher-quality crystals ().

Q. Can this compound serve as a ligand in coordination chemistry, and how does its structure influence metal complexation?

- Methodological Answer :

- Coordination Studies :

Synthesize Cu(II) complexes by reacting this compound with Cu(NO) in ethanol/water. Characterize via EPR and UV-Vis spectroscopy ( ).

Compare binding modes (monodentate vs. bidentate) with non-iodinated analogs using XAS or cyclic voltammetry.

- Structural Influence : The iodine’s steric bulk may hinder planar coordination, favoring distorted geometries ( ).

Data Management & Experimental Design

Q. How should researchers design experiments to address contradictory yields in the synthesis of this compound?

- Methodological Answer :

- Controlled Variables : Fix solvent (DMF vs. THF), temperature (room temp vs. reflux), and stoichiometry (1:1 vs. excess benzoyl chloride) ().

- Data Collection : Use a standardized protocol for reaction monitoring (e.g., in-situ IR or -NMR for fluorine-tagged analogs).

- Statistical Analysis : Apply ANOVA to identify significant variables affecting yield ().

Q. What strategies ensure reproducibility in catalytic applications of this compound?

- Methodological Answer :

- Ligand Screening : Test structurally diverse ligands (e.g., oxazoline, acridine) to identify optimal Pd/ligand combinations ( ).

- Catalyst Characterization : Use XPS or TEM to verify Pd nanoparticle size/distribution in heterogeneous systems.

- Reporting Standards : Document catalyst loading, solvent purity, and reaction atmosphere (O-free vs. aerobic) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.